![molecular formula C19H17IO B14198933 3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane CAS No. 919482-54-5](/img/structure/B14198933.png)
3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane is an organic compound with the molecular formula C₁₉H₁₇IO. This compound is characterized by the presence of an oxolane ring, a phenyl group, and an iodo-substituted phenylmethyl group. It is of interest in various fields of chemical research due to its unique structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodo group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane exerts its effects involves its interaction with specific molecular targets. The presence of the iodo group and the oxolane ring allows for unique reactivity and binding properties. The compound may participate in various pathways, depending on the functional groups present and the conditions of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethenylidene-2-[(2-bromophenyl)methyl]-5-phenyloxolane
- 3-Ethenylidene-2-[(2-chlorophenyl)methyl]-5-phenyloxolane
- 3-Ethenylidene-2-[(2-fluorophenyl)methyl]-5-phenyloxolane
Uniqueness
3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodo group can participate in specific substitution reactions that are not as readily achievable with other halogens.
Propiedades
Número CAS |
919482-54-5 |
|---|---|
Fórmula molecular |
C19H17IO |
Peso molecular |
388.2 g/mol |
InChI |
InChI=1S/C19H17IO/c1-2-14-12-19(15-8-4-3-5-9-15)21-18(14)13-16-10-6-7-11-17(16)20/h3-11,18-19H,1,12-13H2 |
Clave InChI |
RNDFSCRLUPDMKS-UHFFFAOYSA-N |
SMILES canónico |
C=C=C1CC(OC1CC2=CC=CC=C2I)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)


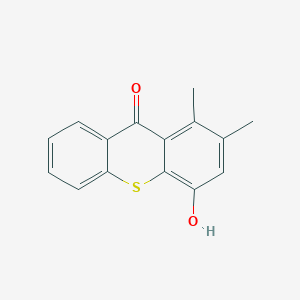
![{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid](/img/structure/B14198900.png)
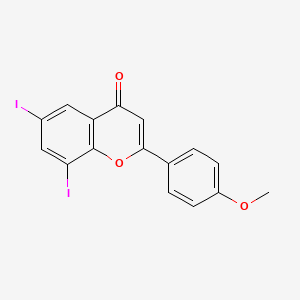
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
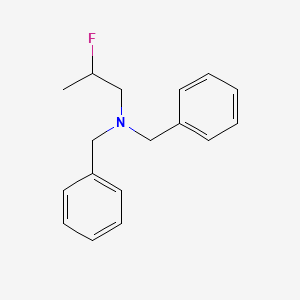
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
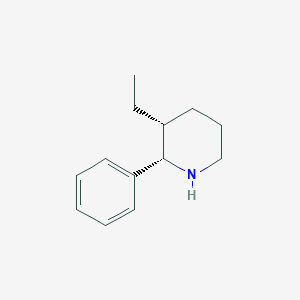
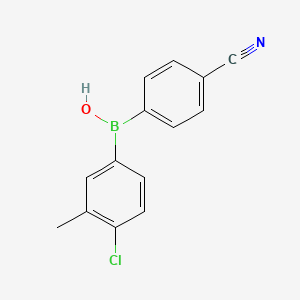


![4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid](/img/structure/B14198950.png)
